2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide
Description
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound that features a combination of oxazole and acetamide functional groups
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-24-15-7-8-17(25-2)16(11-15)21-19(23)10-14-9-18(26-22-14)12-3-5-13(20)6-4-12/h3-9,11H,10H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRUBARZFBWOFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide typically involves the formation of the oxazole ring followed by the introduction of the acetamide group. One common method involves the cyclization of a precursor containing a chlorophenyl group and an appropriate nitrile under acidic or basic conditions to form the oxazole ring. Subsequent reactions with dimethoxyphenyl acetic acid derivatives under amide-forming conditions yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the acetamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the oxazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles like amines, and electrophiles such as alkyl halides are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and the acetamide group can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,4-dimethoxyphenyl)acetamide
- 2-[5-(4-bromophenyl)-1,2-oxazol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide
- 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3,5-dimethoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorophenyl group and the 2,5-dimethoxyphenyl group provides distinct electronic and steric properties that differentiate it from similar compounds.
Biological Activity
The compound 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide is a synthetic derivative characterized by its oxazole ring and substituted phenyl groups. This article aims to explore its biological activities, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 320.76 g/mol. The presence of the 4-chlorophenyl and 2,5-dimethoxyphenyl groups contributes to its unique biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Studies have shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines and nitric oxide (NO) in activated microglia, suggesting potential neuroprotective effects against neuroinflammatory conditions like Parkinson's disease .
- Antitumor Activity : Compounds in the oxazole class have demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications to the oxazole ring can enhance antitumor efficacy .
- Cytotoxicity and Selectivity : Preliminary data suggest that this compound may selectively target certain cancerous cells while sparing normal cells, a desirable trait in cancer therapeutics .
The biological activity of This compound is thought to involve multiple pathways:
- Inhibition of NF-κB Pathway : Similar compounds have been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression .
- Modulation of Cytochrome P450 Enzymes : The compound may interact with cytochrome P450 enzymes, which are involved in drug metabolism and can affect the pharmacokinetics of co-administered drugs .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide?
- Methodological Answer : A common approach involves multi-step condensation reactions. For example, analogous acetamides are synthesized via refluxing intermediates (e.g., sulfonamide derivatives) with acetic anhydride, followed by purification via crystallization . Optimization may require adjusting reaction times (e.g., 30-minute reflux) and solvents (ethanol for slow evaporation) to enhance yield and purity.
Q. How can structural characterization techniques like NMR and X-ray crystallography validate the compound’s structure?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions. For instance, thiadiazole analogs show distinct peaks for aromatic protons (δ 6.8–7.5 ppm) and methyl/methoxy groups (δ 2.1–3.8 ppm) .
- X-ray crystallography : Resolve intermolecular interactions (e.g., C–H⋯O bonds) to confirm stereoelectronic properties. Evidence from similar compounds demonstrates deviations in nitro-group planarity (torsion angles: -16.7° to 160.9°) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer : The Mosmann assay (MTT) is widely used for cytotoxicity evaluation. Seed cells in 96-well plates, treat with graded compound concentrations, and measure absorbance at 570 nm after formazan formation. Normalize data against controls to calculate IC values .
Advanced Research Questions
Q. How do structural variations in analogous compounds impact biological activity?
- Methodological Answer : Comparative studies highlight heterocyclic substituents as critical. For example, replacing benzoxazole with benzothiazole in analogs reduces target affinity due to altered π-π stacking, while chloro-substituted phenyl groups enhance lipophilicity and membrane penetration . Use molecular docking to map interactions (e.g., with enzymes or receptors) and validate via mutagenesis assays.
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Dose-response normalization : Account for differences in cell lines (e.g., hepatic vs. neuronal) by standardizing protocols (e.g., serum-free media).
- Structural validation : Confirm batch-to-batch consistency via HPLC and crystallography to rule out impurities or polymorphic forms .
- Meta-analysis : Pool data from multiple studies using tools like PRISMA to identify confounding variables (e.g., solvent polarity in assays).
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Methodological Answer :
- ADMET prediction : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism. For example, methoxy groups in the dimethoxyphenyl moiety may reduce metabolic clearance .
- QSAR modeling : Train models on datasets of analogs (e.g., IC values vs. substituent electronegativity) to prioritize synthetic targets.
Contradiction Analysis & Experimental Design
Q. Why might bioactivity results vary between enzymatic and cell-based assays?
- Methodological Answer : Enzymatic assays (e.g., kinase inhibition) often lack cellular context (e.g., efflux pumps or metabolic enzymes). Design parallel experiments:
- In vitro enzyme assays : Use purified targets to measure direct inhibition.
- Cell-based assays : Include transporter inhibitors (e.g., verapamil for P-gp) to assess bioavailability .
Q. How can crystallographic data inform formulation strategies?
- Methodological Answer : Analyze crystal packing (e.g., head-to-tail interactions in acetamides) to predict solubility. For example, intermolecular H-bonding in analogs correlates with low aqueous solubility, suggesting lipid-based nanoformulations for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
